An In-Depth Technical Guide to 5-fluoro-dCTP Sodium Salt: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 5-fluoro-dCTP Sodium Salt: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) sodium salt. This fluorinated pyrimidine (B1678525) analog of dCTP is a valuable tool in molecular biology and a precursor to potent antimetabolites used in cancer therapy. This document details its chemical characteristics, metabolic pathways, mechanism of action, and provides experimental protocols for its application in research.
Chemical Properties and Structure
5-fluoro-dCTP sodium salt is a synthetic nucleotide analog where the hydrogen atom at the 5th position of the cytosine base is replaced by a fluorine atom. This substitution imparts unique chemical and biological properties to the molecule.
General Properties
The fundamental chemical properties of 5-fluoro-dCTP sodium salt are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 5-fluoro-2'-deoxycytidine-5'-triphosphate sodium salt | [1][2] |
| Synonyms | 5-Fluoro-dCTP sodium, FdCTP sodium | [1][3] |
| CAS Number | 79671-09-3 | [4] |
| Molecular Formula | C₉H₁₃FN₃Na₂O₁₃P₃ | [1][2] |
| Molecular Weight | 529.11 g/mol | [1][2] |
| Appearance | White to off-white powder or solution | [4] |
| Purity | Typically ≥95% by HPLC | [5] |
Structural Information
The chemical structure of 5-fluoro-dCTP consists of a 5-fluorocytosine (B48100) base linked to a 2'-deoxyribose sugar, which is in turn esterified with a triphosphate group at the 5' position.
Structure of 5-fluoro-2'-deoxycytidine-5'-triphosphate
Spectroscopic Data
-
1H NMR: The spectrum would show characteristic peaks for the protons of the deoxyribose sugar and the cytosine base.
-
19F NMR: A single resonance corresponding to the fluorine atom at the C5 position of the cytosine ring would be observed.[6][7][8] The chemical shift of this peak is sensitive to the local electronic environment.[6][7][8]
-
31P NMR: The spectrum would display signals corresponding to the three phosphorus atoms of the triphosphate chain (α, β, and γ), with characteristic chemical shifts and coupling patterns.[9][10][11]
-
Mass Spectrometry: The mass spectrum would confirm the molecular weight of the compound.[12] High-resolution mass spectrometry can be used to confirm the elemental composition.
Stability and Storage
5-fluoro-dCTP sodium salt is typically supplied as a solution or a lyophilized powder. For long-term storage, it is recommended to store the compound at -20°C.[4] The stability of the solution is pH-dependent, with degradation being more rapid in acidic conditions.[1]
Biological Activity and Signaling Pathways
The biological effects of 5-fluoro-dCTP are primarily mediated through its intracellular metabolism and the subsequent actions of its metabolites. The parent nucleoside, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), is a prodrug that requires intracellular activation.[13]
Metabolic Activation of 5-fluoro-2'-deoxycytidine
Once inside the cell, FdCyd is metabolized to the potent thymidylate synthase inhibitor, 5-fluoro-2'-deoxyuridylate (FdUMP), through two primary pathways.[14][15][16]
Mechanism of Action and Downstream Signaling
The primary mechanism of action of the metabolites of FdCyd is the inhibition of thymidylate synthase by FdUMP.[14][15][16] This leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis and repair. The resulting nucleotide pool imbalance can trigger a DNA damage response.[17][18] Additionally, FdCyd has been shown to be an inhibitor of DNA methylation.[19][20][21]
Experimental Protocols
5-fluoro-dCTP can be used as a substrate for various DNA polymerases and is a valuable tool for introducing fluorine modifications into DNA for structural and functional studies.
Polymerase Chain Reaction (PCR) with 5-fluoro-dCTP
This protocol provides a general guideline for incorporating 5-fluoro-dCTP into a PCR product. Optimization may be required depending on the template, primers, and polymerase used.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq, Pfu, or a blend)
-
10X PCR buffer
-
dNTP mix (dATP, dGTP, dTTP)
-
5-fluoro-dCTP solution
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. The final concentration of each component should be optimized, but a good starting point is:
Component Final Concentration 10X PCR Buffer 1X dATP, dGTP, dTTP 200 µM each 5-fluoro-dCTP 50-200 µM Forward Primer 0.1-0.5 µM Reverse Primer 0.1-0.5 µM DNA Template 1-100 ng DNA Polymerase 1-2.5 units | Nuclease-free water | to final volume (e.g., 50 µL) |
Note: The ratio of 5-fluoro-dCTP to dCTP can be varied to achieve the desired level of incorporation. A complete substitution of dCTP with 5-fluoro-dCTP may be possible with some polymerases but can also lead to reduced PCR efficiency.[22]
-
Thermal Cycling: The following is a general thermal cycling protocol. Annealing temperature and extension time should be optimized for the specific primers and amplicon length.
Step Temperature Time Cycles Initial Denaturation 95°C 2-5 min 1 Denaturation 95°C 30 sec 25-35 Annealing 55-65°C 30 sec Extension 72°C 1 min/kb Final Extension 72°C 5-10 min 1 | Hold | 4°C | ∞ | |
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size and yield of the amplicon.
Primer Extension Assay
This assay can be used to study the incorporation of 5-fluoro-dCTP by a specific DNA polymerase.[23][24][25][26][27]
Materials:
-
Single-stranded DNA template
-
5'-radiolabeled or fluorescently labeled primer
-
DNA polymerase
-
10X reaction buffer for the polymerase
-
dNTP mix (dATP, dGTP, dTTP)
-
5-fluoro-dCTP solution
-
Stop solution (e.g., formamide (B127407) with EDTA)
-
Nuclease-free water
Procedure:
-
Annealing: Anneal the labeled primer to the DNA template by mixing them in the reaction buffer, heating to 95°C for 2 minutes, and then slowly cooling to room temperature.
-
Extension Reaction: To the annealed primer-template, add the DNA polymerase, the dNTP mix, and 5-fluoro-dCTP. The concentration of 5-fluoro-dCTP should be varied to determine the optimal conditions for incorporation.
-
Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase for a specific time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the samples by heating and analyze the products on a denaturing polyacrylamide gel. The size of the extended products will indicate the extent of incorporation of 5-fluoro-dCTP.
Sanger Sequencing
5-fluoro-dCTP can potentially be used in Sanger sequencing to introduce a specific modification for further analysis, although it is not a standard reagent. The protocol would be similar to a standard Sanger sequencing protocol, with the partial substitution of dCTP with 5-fluoro-dCTP in the sequencing reaction mix.[4][28][29][30] The effect on the migration of the DNA fragments in the capillary electrophoresis would need to be evaluated.
Conclusion
5-fluoro-dCTP sodium salt is a versatile molecule with significant applications in both basic research and as a precursor to therapeutic agents. Its ability to be incorporated into DNA allows for the site-specific introduction of a fluorine label, which can be used as a probe for structural and functional studies using techniques like 19F NMR. Furthermore, the metabolic pathways of its nucleoside precursor, 5-fluoro-2'-deoxycytidine, leading to the inhibition of thymidylate synthase and DNA methyltransferases, underscore its importance in the development of anticancer drugs. The experimental protocols provided in this guide offer a starting point for researchers to utilize 5-fluoro-dCTP in their own studies. As with any modified nucleotide, empirical optimization of reaction conditions is crucial for achieving desired outcomes.
References
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- 2. 5-fluoro-dCTP (sodium) | C9H13FN3Na2O13P3 | CID 168510435 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. youtube.com [youtube.com]
- 5. 5-Fluoro-dUTP, Cytostatic Nucleotides - Jena Bioscience [jenabioscience.com]
- 6. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. 19F NMR of 5-fluorouracil-substituted transfer RNA transcribed in vitro: resonance assignment of fluorouracil-guanine base pairs - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. trilinkbiotech.com [trilinkbiotech.com]
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- 12. 5-fluoro-dCTP sodium|BLD Pharm [bldpharm.com]
- 13. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 20. The mechanism of inhibition of DNA (cytosine-5-)-methyltransferases by 5-azacytosine is likely to involve methyl transfer to the inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. PCR with 5-methyl-dCTP replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 25. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 26. Fluorescence Based Primer Extension Technique to Determine Transcriptional Starting Points and Cleavage Sites of RNases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Primer extension analysis of RNA 5' ends [gene.mie-u.ac.jp]
- 28. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 29. Sanger Sequencing Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. Sanger Sequencing Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
